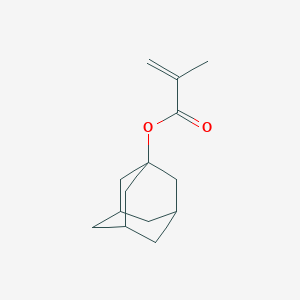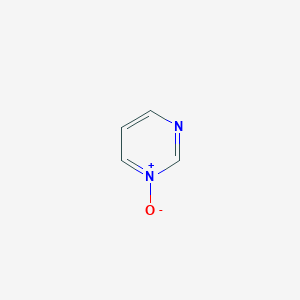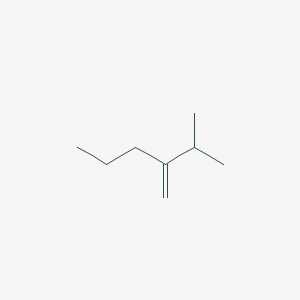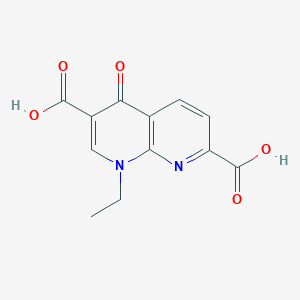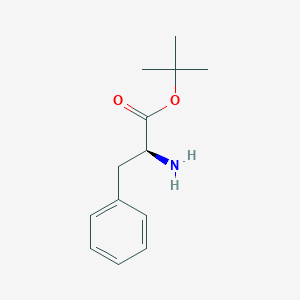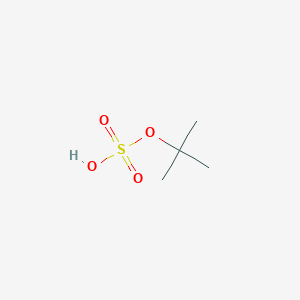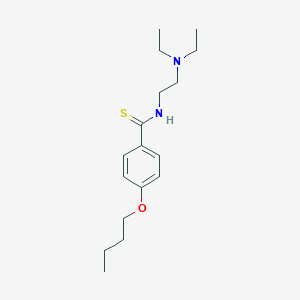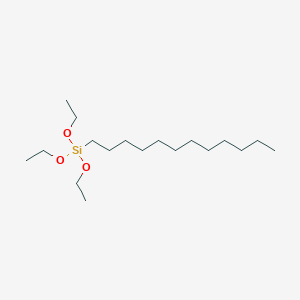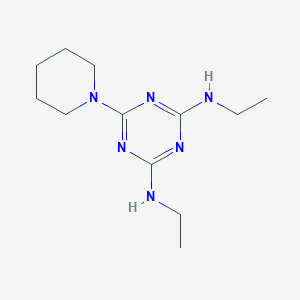
s-Triazine, 2,4-bis(ethylamino)-6-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazine, 2,4-bis(ethylamino)-6-piperidino- is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as BPEA, and its chemical formula is C14H28N6.
Mecanismo De Acción
BPEA is known to bind to DNA and RNA, and it has been shown to exhibit DNA intercalation activity. This property makes BPEA a potential candidate for the development of anticancer drugs. Additionally, BPEA has been shown to inhibit the activity of certain enzymes, which could have implications in the development of enzyme inhibitors.
Efectos Bioquímicos Y Fisiológicos
BPEA has been shown to have a range of biochemical and physiological effects. For example, BPEA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BPEA has been shown to have antiviral activity, which could have implications in the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPEA is its versatility in scientific research. BPEA can be used in a range of applications, including biological imaging, drug development, and enzyme inhibition studies. However, one limitation of BPEA is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on BPEA. One area of interest is the development of BPEA-based anticancer drugs. Additionally, further research could be conducted on the potential antiviral properties of BPEA. Finally, the development of new BPEA-based fluorescent probes for biological imaging could have significant implications in the study of cellular processes.
Conclusion:
In conclusion, s-Triazine, 2,4-bis(ethylamino)-6-piperidino- (BPEA) is a versatile chemical compound with significant potential in scientific research. Its diverse range of applications, including biological imaging, drug development, and enzyme inhibition studies, make it an important area of study. Further research is needed to fully understand the potential of BPEA and its applications in various scientific fields.
Métodos De Síntesis
The synthesis of BPEA involves the reaction of 2,4,6-trichloro-s-triazine with piperidine and diethylamine. This reaction results in the formation of BPEA, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BPEA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPEA is in the development of fluorescent probes for biological imaging. BPEA-based probes have been used to study the localization and dynamics of proteins and other biomolecules in living cells.
Propiedades
Número CAS |
16268-60-3 |
|---|---|
Nombre del producto |
s-Triazine, 2,4-bis(ethylamino)-6-piperidino- |
Fórmula molecular |
C12H22N6 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-N,4-N-diethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-3-13-10-15-11(14-4-2)17-12(16-10)18-8-6-5-7-9-18/h3-9H2,1-2H3,(H2,13,14,15,16,17) |
Clave InChI |
BAMOQYHMXONIIV-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
SMILES canónico |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
Otros números CAS |
16268-60-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
